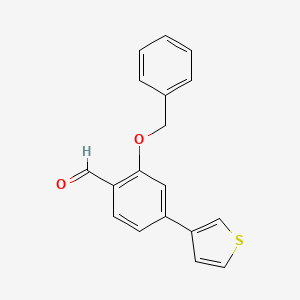

2-(Benzyloxy)-4-(3-thienyl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O2S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-phenylmethoxy-4-thiophen-3-ylbenzaldehyde |

InChI |

InChI=1S/C18H14O2S/c19-11-16-7-6-15(17-8-9-21-13-17)10-18(16)20-12-14-4-2-1-3-5-14/h1-11,13H,12H2 |

InChI Key |

PCSZZKDLIIPMFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CSC=C3)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Benzyloxy 4 3 Thienyl Benzaldehyde

Retrosynthetic Analysis of 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Key Disconnections and Functional Group Interconversions

The primary disconnections for this compound involve the ether linkage of the benzyloxy group and the carbon-carbon bond between the benzaldehyde (B42025) and thiophene (B33073) rings. The ether bond can be retrosynthetically cleaved via a Williamson ether synthesis disconnection. The aryl-thiophene bond suggests a cross-coupling reaction, a powerful tool in modern organic synthesis. Functional group interconversion would involve the protection of the hydroxyl group of a dihydroxybenzaldehyde precursor to prevent unwanted side reactions during the cross-coupling step.

Identification of Precursors and Synthons

Based on the disconnections, the key precursors for the synthesis are identified. The benzyloxy portion points to benzyl (B1604629) bromide or benzyl chloride as the benzylating agent. The substituted benzaldehyde core can be derived from 2,4-dihydroxybenzaldehyde. prepchem.comsigmaaldrich.com The thiophene moiety can be introduced using 3-thienylboronic acid or a related organometallic reagent.

The corresponding synthons, idealized fragments resulting from the disconnection, are a benzyloxy-substituted aryl cation and a thienyl anion, or vice-versa, depending on the chosen cross-coupling strategy.

O-Benzylation Approaches for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is a critical step, typically achieved by the O-benzylation of a corresponding hydroxybenzaldehyde.

Regioselective Benzylation of Dihydroxybenzaldehydes

The starting material, 2,4-dihydroxybenzaldehyde, possesses two hydroxyl groups with different reactivities. Regioselective benzylation, the preferential reaction at one hydroxyl group over the other, is crucial for an efficient synthesis. Studies have shown that the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde can be selectively benzylated under mild basic conditions. tandfonline.comgoogle.com This regioselectivity is attributed to the differential acidity of the two phenolic protons.

Optimization of Benzylation Conditions and Reagents

The efficiency of the benzylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

| Parameter | Common Choices and Considerations |

| Base | Potassium carbonate (K₂CO₃) is a commonly used mild base. Sodium bicarbonate (NaHCO₃) and potassium fluoride (KF) have also been employed for regioselective benzylation. google.com |

| Solvent | Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are frequently used. Ethanol and acetonitrile are also viable options. prepchem.comresearchgate.netsemanticscholar.org |

| Benzylating Agent | Benzyl bromide or benzyl chloride are the standard reagents for introducing the benzyl group. prepchem.com |

| Temperature | Reactions are often carried out at elevated temperatures, such as reflux, to ensure a reasonable reaction rate. prepchem.com |

Microwave-assisted synthesis has also been explored as a method to accelerate the benzylation reaction, significantly reducing reaction times.

Construction of the Aryl-Thiophene Linkage

The formation of the bond between the benzaldehyde and thiophene rings is a pivotal step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for constructing such aryl-heteroaryl linkages.

The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this transformation. researchgate.netsemanticscholar.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

In the synthesis of this compound, this would involve the coupling of a halogenated 2-(benzyloxy)benzaldehyde intermediate with 3-thienylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

| Reaction Component | Examples |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine |

| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) semanticscholar.org |

| Solvent | Toluene, Dimethylformamide (DMF) semanticscholar.org, Dimethoxyethane (DME) |

Direct C-H arylation of thiophenes has also emerged as a powerful and atom-economical alternative to traditional cross-coupling methods, potentially simplifying the synthetic route by avoiding the pre-functionalization of the thiophene ring. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions with Thiophene-Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of the C-C bond between the benzaldehyde and thiophene rings. tcichemicals.comtcichemicals.com This palladium-catalyzed reaction offers a versatile and efficient method for creating biaryl compounds under mild conditions. tcichemicals.comtcichemicals.com The general scheme involves the reaction of an aryl halide, in this case, a substituted bromobenzaldehyde, with a thiophene-boronic acid in the presence of a palladium catalyst and a base.

A typical starting material for the synthesis of this compound is 2-(Benzyloxy)-4-bromobenzaldehyde, which is then coupled with thiophene-3-boronic acid.

Ligand and Palladium Catalyst Systems in Coupling Efficiency

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. jcu.edu.au The catalytic system's role is to facilitate the three key steps of the reaction: oxidative addition, transmetalation, and reductive elimination. jcu.edu.auyoutube.com The electron-donating capacity of the ligand is crucial as it enhances the electron density of the palladium intermediate, promoting more efficient coupling and suppressing unwanted side reactions. jcu.edu.au

Various palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium dichloride (PdCl₂). organic-synthesis.com These are often used in conjunction with phosphine-based ligands. Research has shown that electron-rich phosphine (B1218219) ligands generally lead to higher yields in the coupling of thiophene-based substrates. jcu.edu.au For instance, studies comparing traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with systems utilizing more electron-rich ligands have demonstrated superior performance of the latter. jcu.edu.aunih.gov

Modern advancements have introduced highly efficient pre-catalyst systems, such as those incorporating ligands like SPhos and XPhos, which have shown to provide excellent yields in the coupling of challenging substrates, including nitrogen-rich heterocycles. nih.gov The choice of a highly active catalyst is a key factor for successful cross-couplings involving thienylboronic acids. ntnu.no

Table 1: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Reactions

| Catalyst/Pre-catalyst | Ligand | Characteristics |

| Pd(PPh₃)₄ | Triphenylphosphine | A traditional, widely used catalyst. jcu.edu.au |

| Pd₂(dba)₃ / Pd(OAc)₂ | Buchwald Ligands (e.g., XPhos, SPhos) | Highly efficient for a broad range of substrates, including heteroaryl couplings. nih.gov |

| PdCl₂(dppf) | dppf | Effective for various aryl couplings. organic-synthesis.com |

| Pd(PTh₃)₄ | Tri(2-thienyl)phosphine | An electron-rich ligand that can lead to higher yields with thiophene substrates. jcu.edu.au |

Influence of Reaction Conditions on Yield and Selectivity

Beyond the catalyst system, the reaction conditions play a pivotal role in determining the yield and selectivity of the Suzuki-Miyaura coupling. researchgate.netresearchgate.net These conditions include the choice of base, solvent, and reaction temperature. researchgate.net

A variety of bases can be used, with common choices being carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. organic-synthesis.com The base is necessary to activate the boronic acid for the transmetalation step. tcichemicals.com The selection of the base can significantly impact the reaction's efficiency. researchgate.net

The solvent system is also a critical parameter. Biphasic systems, often employing an organic solvent like toluene or dioxane with an aqueous solution of the base, are common. organic-synthesis.com The solubility of both the boronic acid and the aryl halide is an important consideration for a successful coupling reaction. ntnu.no In recent years, there has been a push towards greener chemistry, leading to the exploration of water as a solvent for Suzuki-Miyaura reactions. jcu.edu.auacs.org

The reaction temperature must be carefully controlled to ensure complete reaction while minimizing side reactions. researchgate.net Optimization of these conditions is often necessary to achieve the highest possible yield for a specific substrate pair. chemistryviews.orgnih.gov

Table 2: Influence of Reaction Conditions on a Model Suzuki-Miyaura Coupling

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Na₂CO₃ | Toluene/Water | 85 | Moderate to High |

| 2 | K₃PO₄ | Dioxane/Water | 100 | High |

| 3 | Cs₂CO₃ | THF/Water | 65 | Good to Excellent |

| 4 | K₂CO₃ | Toluene | Reflux | Variable |

Note: This table represents generalized conditions and yields can vary significantly based on specific substrates and catalyst systems.

Alternative Cross-Coupling Methodologies for Aryl-Heteroaryl Formation

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methodologies can also be employed for the formation of the aryl-heteroaryl bond in molecules like this compound. These alternatives can be valuable when dealing with specific functional groups or when substrate compatibility is an issue.

Other notable palladium-catalyzed cross-coupling reactions include:

Stille Coupling: This reaction pairs an organotin compound with an organic halide. It is a versatile method for forming C-C bonds. jcu.edu.au

Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide. concordia.ca

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. jcu.edu.au

Decarboxylative cross-coupling has also emerged as a greener alternative, offering excellent regioselectivity by using carboxylic acids as coupling partners. concordia.ca

Formylation and Aldehyde Group Introduction Strategies

Common formylation methods include:

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a formamide (such as N,N-dimethylformamide, DMF) to introduce a formyl group to an activated aromatic ring.

Gattermann Reaction: This method employs hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds. google.com

Duff Reaction: This involves the formylation of phenols or other activated aromatic compounds using hexamethylenetetramine.

Lithiation followed by formylation: A common strategy involves the lithiation of an aryl halide or a directed ortho-metalation, followed by quenching with a formylating agent like DMF. jcu.edu.au

Alternatively, the aldehyde functionality can be protected during the synthesis and deprotected at a later stage. A one-pot, two-step procedure has been developed for the synthesis of functionalized benzaldehydes where a latent aldehyde is protected as a stable aluminum hemiaminal, making it suitable for subsequent cross-coupling reactions. rug.nlnih.gov

Multi-Step Convergent and Linear Synthesis Strategies

The choice between a linear and convergent strategy depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. uniurb.it

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, particularly in the key C-C bond-forming cross-coupling step. As discussed, palladium catalysts are the most widely used for Suzuki-Miyaura and other related cross-coupling reactions. youtube.comnih.gov

Recent research has focused on developing more active and robust catalytic systems to improve yields, reduce catalyst loading, and expand the substrate scope. nih.govnih.gov This includes the development of novel phosphine ligands and N-heterocyclic carbene (NHC) ligands that can stabilize the palladium catalyst and enhance its reactivity. tcichemicals.com

Furthermore, efforts are being made to develop more sustainable catalytic systems, such as those that can operate in greener solvents like water or those that utilize more earth-abundant and less expensive metals like nickel as an alternative to palladium. tcichemicals.com The optimization of catalytic systems through techniques like machine learning is also an emerging area that promises to accelerate the discovery of general and high-yielding reaction conditions. chemistryviews.orgnih.gov

Chemical Reactivity and Transformation of 2 Benzyloxy 4 3 Thienyl Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a key site for nucleophilic attack and redox reactions, making it a versatile handle for molecular elaboration. The electrophilic nature of the carbonyl carbon is influenced by the electron-donating benzyloxy group and the aromatic thienyl ring. libretexts.orglibretexts.org

The carbonyl carbon of 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde is electrophilic and serves as a prime target for various nucleophiles. libretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.org

Condensation reactions, such as the Knoevenagel and Benzoin condensations, are characteristic of aldehydes.

Knoevenagel Condensation : This reaction involves the reaction of the aldehyde with an active methylene (B1212753) compound. For instance, reacting an ortho-vinylbenzaldehyde with malonates can yield various products depending on the conditions, including benzylidene malonates or cyclized indene (B144670) derivatives. nih.gov

Benzoin Condensation : This condensation involves two aldehyde molecules. wikipedia.org It is catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes, resulting in the formation of an α-hydroxy ketone, also known as an acyloin. wikipedia.orgyoutube.com The reaction proceeds through a cyanohydrin intermediate, which then attacks a second aldehyde molecule. wikipedia.org

The table below summarizes typical condensation reactions applicable to aromatic aldehydes.

| Reaction Name | Reagent Type | Product Type | Catalyst/Conditions |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Malonates) | Substituted Alkene, Cyclized Products | Amine/Acid (e.g., Piperidine/AcOH), Lewis Acid (e.g., TiCl₄) |

| Benzoin Condensation | Second Aldehyde Molecule | α-Hydroxy Ketone (Acyloin) | Cyanide (e.g., KCN), N-Heterocyclic Carbene |

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The transformation of the aldehyde to a carboxylic acid is a fundamental oxidation reaction. Various oxidizing agents can achieve this, including potassium permanganate (B83412) or chromic acid. wikipedia.org More modern and selective methods often employ catalytic systems to avoid harsh conditions and the use of toxic heavy metals. For instance, the selective oxidation of benzylic alcohols to benzaldehydes can be achieved with high efficiency using catalysts like palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) under mild, solvent-free conditions with oxygen as the oxidant. nih.gov While this example illustrates the reverse reaction, similar catalytic systems are adapted for the oxidation of aldehydes to carboxylic acids.

Reduction: The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, [2-(benzyloxy)-4-(3-thienyl)phenyl]methanol. This can be accomplished using a variety of reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. NaBH₄ is a milder reagent, typically used in alcoholic solvents, and would selectively reduce the aldehyde without affecting the benzyl (B1604629) ether or the thienyl group.

Catalytic Hydrogenation: While catalytic hydrogenation can reduce the aldehyde, it may also cleave the benzyl ether group (see section 3.2.1). Careful selection of the catalyst and reaction conditions is necessary to achieve selectivity.

Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a metal alkoxide catalyst, such as aluminum isopropoxide, to reduce the aldehyde in the presence of a sacrificial alcohol like isopropanol. It is known for its high selectivity for aldehydes and ketones. researchgate.net

The table below outlines common reduction methods for benzaldehydes.

| Method | Reagent(s) | Product | Key Features |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | High yield, common laboratory method. NaBH₄ is more selective. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Primary Alcohol | Risk of benzyl ether cleavage. |

| MPV Reduction | Al(O-i-Pr)₃, Isopropanol | Primary Alcohol | Highly selective for carbonyls. |

Olefination reactions convert the carbonyl group into a carbon-carbon double bond, providing a powerful tool for extending the carbon skeleton.

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.commnstate.edu The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.comslideshare.netorganic-chemistry.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The HWE reaction is renowned for its high (E)-selectivity in alkene formation. wikipedia.orgtcichemicals.comorganic-chemistry.org

The table below compares the Wittig and HWE reactions for the olefination of aldehydes.

| Reaction | Reagent | Intermediate | Typical Selectivity | Byproduct |

| Wittig Reaction | Phosphonium Ylide | Oxaphosphetane | (Z)-alkene (non-stabilized ylides), (E)-alkene (stabilized ylides) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | (E)-alkene | Dialkyl phosphate salt |

Reactivity of the Benzyl Ether Moiety

The benzyl ether group in this compound functions primarily as a protecting group for the phenolic oxygen. Its reactivity is centered on its cleavage (deprotection) or rearrangement.

The removal of the benzyl group to unveil the corresponding phenol, 2-hydroxy-4-(3-thienyl)benzaldehyde, is a crucial transformation. The choice of method depends on the presence of other functional groups within the molecule.

Catalytic Hydrogenolysis : This is the most common method for benzyl ether cleavage. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.orgdoubtnut.com This process, however, would also reduce the aldehyde group. To achieve selectivity, the aldehyde could be first protected as an acetal, followed by hydrogenolysis and then deprotection of the acetal.

Acid-Catalyzed Cleavage : Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage : Certain oxidizing agents can cleave benzyl ethers. For example, a system using a nitroxyl (B88944) radical catalyst and a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can deprotect benzyl ethers at room temperature and is compatible with hydrogenation-sensitive groups. organic-chemistry.org Another method involves using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly effective for p-methoxybenzyl ethers but also applicable to simple benzyl ethers under photoirradiation. organic-chemistry.org

The table below details common deprotection methods for benzyl ethers.

| Method | Reagent(s) | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common and efficient; may reduce other functional groups. organic-chemistry.orgdoubtnut.com |

| Oxidative Cleavage | Nitroxyl radical/PIFA or DDQ | Mild conditions; compatible with sensitive groups. organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Chemoselective; proceeds at low temperatures. organic-chemistry.org |

Benzyl ethers can undergo rearrangement reactions, most notably the wikipedia.orgwikipedia.org-Wittig rearrangement. This reaction typically occurs upon treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium). nih.govmdpi.com The base deprotonates the benzylic methylene group, forming a carbanion which then rearranges to form a more stable alkoxide. The product is a diarylmethanol derivative.

In systems analogous to the target molecule, such as 2-(2-benzyloxyphenyl)oxazoline, treatment with butyllithium (B86547) can lead to the wikipedia.orgwikipedia.org-Wittig rearrangement product. nih.govnih.gov Similarly, N-butyl-2-benzyloxybenzamides undergo this rearrangement to furnish amide-substituted benzhydrols. mdpi.com The reaction of N-butyl-2-methoxy-6-(2-thienylmethoxy)benzamide, a close analog, with n-butyllithium also results in a Wittig rearrangement, yielding the corresponding diarylmethanol. mdpi.com This indicates that this compound would likely undergo a similar transformation to produce α-[2-hydroxy-4-(3-thienyl)phenyl]toluene upon treatment with a strong base.

The competing wikipedia.orgmasterorganicchemistry.com-Wittig rearrangement is also possible but is more characteristic of allyl ethers. organic-chemistry.org For aryl benzyl ethers, the wikipedia.orgwikipedia.org-shift is the predominant rearrangement pathway.

Transformations Involving the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic heterocycle, which makes it significantly more reactive than benzene (B151609) in many substitution reactions. wikipedia.org The sulfur atom's lone pairs contribute to the aromatic system, enhancing the nucleophilicity of the ring carbons, particularly at the positions adjacent to the sulfur (α-positions).

The thiophene moiety in this compound is susceptible to electrophilic aromatic substitution (SEAr). Generally, thiophene undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (the sigma complex) at these positions. researchgate.netpearson.com In the case of a 3-substituted thiophene, the two α-positions (2 and 5) and the remaining β-position (4) are available for substitution. The directing effect of the existing substituent plays a crucial role in determining the regiochemical outcome.

The benzaldehyde (B42025) portion of the molecule is an electron-withdrawing group, which deactivates the attached phenyl ring. This effect is transmitted to the thiophene ring, albeit to a lesser extent. Despite this, the inherent high reactivity of the thiophene ring often allows for substitution under relatively mild conditions. wikipedia.org Common electrophilic substitution reactions applicable to the thiophene nucleus include nitration, halogenation, acylation, and sulfonation. The precise conditions required would depend on the specific electrophile used. For instance, bromination of thiophene is remarkably fast, occurring at a rate approximately 10^7 times faster than that of benzene. wikipedia.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagent Example | Potential Product(s) |

| Bromination | Bromine (Br₂) in a non-polar solvent | 2-(Benzyloxy)-4-(2-bromo-3-thienyl)benzaldehyde and/or 2-(Benzyloxy)-4-(5-bromo-3-thienyl)benzaldehyde |

| Nitration | Nitric acid/Sulfuric acid (HNO₃/H₂SO₄) | 2-(Benzyloxy)-4-(2-nitro-3-thienyl)benzaldehyde and/or 2-(Benzyloxy)-4-(5-nitro-3-thienyl)benzaldehyde |

| Friedel-Crafts Acylation | Acetyl chloride/Aluminum chloride (CH₃COCl/AlCl₃) | 2-(Benzyloxy)-4-(2-acetyl-3-thienyl)benzaldehyde and/or 2-(Benzyloxy)-4-(5-acetyl-3-thienyl)benzaldehyde |

Note: The exact regioselectivity would need to be determined experimentally, as it is influenced by both steric and electronic factors.

Beyond electrophilic substitution, the thiophene ring can be functionalized through metalation, most commonly using organolithium reagents. The reaction of a thiophene derivative with a strong base like n-butyllithium can result in the deprotonation of one of the ring protons to form a thienyllithium species. wikipedia.org The acidity of the thiophene protons follows the order C2 > C5 > C3 > C4. For a 3-substituted thiophene, deprotonation typically occurs at the most acidic remaining position, which is usually the adjacent C2 position. This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce new functional groups.

Halogenation is another key transformation. Thiophenes react readily with halogens like chlorine, bromine, and iodine. wikipedia.org The reaction often proceeds without the need for a Lewis acid catalyst, which is typically required for the halogenation of benzene. It is possible to achieve mono- or poly-halogenation depending on the reaction conditions and the stoichiometry of the halogenating agent. nih.gov For this compound, direct halogenation would likely lead to substitution on the thiophene ring at the 2- and/or 5-positions.

Table 2: Metalation and Halogenation Approaches for Thiophene Ring Functionalization

| Method | Reagent(s) | Intermediate/Product Type | Example Transformation |

| Metalation | n-Butyllithium (n-BuLi) | 2-Lithio-3-thienyl derivative | Reaction with CO₂ to yield a carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted thiophene | Introduction of a bromine atom, a versatile handle for cross-coupling reactions |

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound contains functionalities that could potentially participate in intramolecular cyclization reactions to form new heterocyclic systems. The aldehyde group and the benzyloxy group, being in an ortho relationship, are particularly poised for such transformations. For instance, treatment with a strong base could deprotonate the benzylic position, creating a carbanion. This carbanion could then, in principle, attack the electrophilic aldehyde carbon. st-andrews.ac.uk

While specific examples for this exact molecule are not readily found in the literature, related systems demonstrate the feasibility of such reactions. For example, the cyclization of 2-alkenyl benzaldehydes is a known strategy for synthesizing benzocycloketones. rsc.org Similarly, intramolecular redox cyclizations of 2-nitrobenzyl alcohols with benzylamines have been used to synthesize cinnolines, proceeding through a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov These examples highlight the potential for the aldehyde group to be a key player in ring-forming reactions.

Another possibility involves the thiophene ring itself participating in a cyclization event, for example, through an intramolecular Friedel-Crafts-type reaction if an appropriate electrophilic side chain were present. The specific geometry and reactivity of the molecule would determine the favorability and outcome of any potential intramolecular cyclization.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity. The main reactive centers are:

The aldehyde group (electrophilic carbon).

The thiophene ring (nucleophilic, especially at C2 and C5).

The benzyloxy group (potential for debenzylation or rearrangement).

The benzene ring (less reactive towards electrophiles than thiophene).

When subjecting the molecule to a given reagent, competition between these sites can occur. For example, with an electrophile, the reaction is most likely to occur on the electron-rich thiophene ring rather than the electron-deficient benzaldehyde-substituted phenyl ring. The choice between the two α-positions on the thiophene ring (C2 and C5) would be a matter of regioselectivity, influenced by steric hindrance from the adjacent phenyl group and the electronic nature of the benzaldehyde moiety.

With a nucleophile, the primary site of attack would be the electrophilic carbonyl carbon of the aldehyde group. However, strong bases could instead induce deprotonation at the benzylic position, leading to subsequent rearrangement or cyclization reactions, as seen in related (benzyloxythienyl)oxazoline systems. st-andrews.ac.uk The choice of reagents and reaction conditions is therefore critical in directing the transformation to the desired functional group and position. For instance, using a mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the other aromatic rings. Conversely, a strong reducing agent might affect other parts of the molecule. This control over selectivity is a cornerstone of synthetic strategy when working with complex, multi-functionalized molecules.

Design, Synthesis, and Structural Variation of Derivatives and Analogs

Strategies for Structural Modification of the Benzyl (B1604629), Aldehyde, and Thiophene (B33073) Moieties

Structural modification is a key strategy in drug discovery to refine the biological activity, selectivity, and pharmacokinetic properties of a lead compound. biomedres.usnih.gov For 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde, modifications can be systematically applied to its three main structural units.

Benzyl Moiety: The benzyloxy group is more than a simple protecting group for the 2-position phenol; it is a bulky substituent that can be extensively modified. biomedres.us Strategies include introducing substituents (e.g., fluoro, chloro, methoxy) onto its phenyl ring to alter electronic properties and metabolic stability. A patent for related compounds describes the synthesis of various 2,3-disubstituted benzyloxy derivatives to be coupled with substituted benzaldehydes, highlighting the modularity of this position. google.com The entire benzyl group can also be replaced with other alkyl or aryl ethers to modulate lipophilicity and binding interactions. biomedres.us

Aldehyde Moiety: The aldehyde functional group is a highly versatile chemical handle. It can undergo a wide range of transformations to generate diverse analogs. nih.gov Common modifications include:

Reductive Amination: Reaction with a library of primary or secondary amines to produce a diverse set of secondary or tertiary amine derivatives. This is a cornerstone reaction in combinatorial library synthesis. acs.orgnih.gov

Reduction: Conversion to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165). This introduces a hydrogen-bond donor and can lead to chiral centers if further reactions are performed. nih.gov

Oxidation: Conversion to a carboxylic acid, which introduces a strongly acidic, ionizable group. nih.gov

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, introducing new chiral centers. mdpi.com

Thiophene Moiety: The 3-thienyl group is a common bioisostere for a phenyl ring. biomedres.us Modifications can involve introducing substituents at the 2-, 4-, or 5-positions of the thiophene ring to probe specific binding pockets. Furthermore, the entire thiophene ring can be replaced with other aromatic or heteroaromatic systems. nih.gov

The primary synthesis of the 4-(3-thienyl)benzaldehyde core is typically achieved via a Suzuki cross-coupling reaction. The efficiency of this reaction is highly dependent on the electronic and steric nature of substituents on both the boronic acid and the halide partner.

Generally, electron-withdrawing groups on the aryl halide and electron-donating groups on the boronic acid component accelerate the key reductive elimination step in the catalytic cycle, often leading to higher yields. Conversely, sterically bulky groups near the reaction site (ortho positions) on either partner can hinder the coupling and may require specialized ligands or harsher reaction conditions to achieve good yields. semanticscholar.org

| Substituent on Thiophene Boronic Acid | Substituent on 4-Halo-Benzaldehyde | Predicted Effect on Reaction Rate/Yield | Rationale |

|---|---|---|---|

| -H | -H | Baseline | Standard coupling reaction. |

| 5-Methyl (EDG) | -H | Increase | Electron-donating group (EDG) on the boronic acid component enhances transmetalation. |

| -H | 5-Nitro (EWG) | Increase | Electron-withdrawing group (EWG) on the aryl halide partner facilitates oxidative addition. |

| 2-Methyl (Steric Hindrance) | -H | Decrease | Steric bulk adjacent to the boronic acid can impede approach to the palladium center. |

| 5-Formyl (EWG) | 5-Methoxy (EDG) | Decrease | Mismatched electronics (EWG on boronic acid, EDG on halide) can slow the reaction. |

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while maintaining a similar molecular shape and volume. biomedres.us The scaffold of this compound allows for numerous such replacements.

| Original Moiety | Potential Replacements | Rationale for Replacement |

|---|---|---|

| Thiophene Ring | Furan, Pyrrole, Thiazole, Pyridine (B92270), Phenyl, Cyclohexyl | Modulate aromaticity, hydrogen bonding capacity, and metabolic stability. Phenyl rings can enhance hydrophobic interactions. biomedres.us |

| Benzyloxy Group | Phenoxy, Cyclohexylmethoxy, Thioether (-S-CH₂Ph), N-Benzyl-amino (-NH-CH₂Ph), Phenylsulfonamide | Alter hydrogen bonding potential, lipophilicity, and metabolic cleavage points. |

| Aldehyde Group | Nitrile (-CN), Ketone (-C(O)R), Oxime (=N-OH), Carboxylic Acid (-COOH), Tetrazole | Introduce different geometries, electronic properties, and potential for ionic interactions (acid, tetrazole). nih.gov |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful method for rapidly synthesizing large numbers of diverse compounds from a common scaffold. osdd.net The this compound structure is an ideal starting point for creating a chemical library due to the reactivity of its aldehyde group.

A common approach is to leverage the core scaffold in a multi-step reaction sequence. For example, a DNA-encoded library (DEL) could be generated. acs.orgnih.gov In a hypothetical scheme based on published methods, a DNA-tagged scaffold, such as a 4-halo-2-benzyloxybenzaldehyde derivative, would first undergo a Suzuki coupling with a library of boronic acids (including thiophene-3-boronic acid and its analogs). acs.orgnih.gov The resulting aldehyde on each unique molecule could then be subjected to reductive amination with a vast library of amines, generating a library with millions of distinct compounds. acs.orgnih.gov Each final compound remains attached to its unique DNA barcode, allowing for rapid identification of molecules that bind to a biological target.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

Introducing chirality is a critical step in drug development, as different enantiomers of a molecule often have vastly different biological activities. The aldehyde group in this compound is prochiral, making it an excellent target for enantioselective synthesis.

One major strategy is the catalytic enantioselective addition of nucleophiles to the aldehyde. mdpi.com This can be achieved using:

Organometallic Reagents: The addition of alkylzirconium or dialkylzinc reagents, generated in situ, can be catalyzed by chiral ligands complexed to titanium or other metals to produce chiral secondary alcohols with high enantiomeric excess. mdpi.commdpi.com

Biocatalysis: Ketoreductase (KRED) enzymes can perform highly enantioselective reductions of the aldehyde to the corresponding primary alcohol, or more relevantly, can reduce ketone analogs to chiral secondary alcohols. researchgate.net

Furthermore, the biaryl axis between the benzaldehyde (B42025) and thiophene rings can be a source of atropisomerism if rotation is sufficiently restricted by bulky substituents. An enantioselective synthesis of such axially chiral aldehydes can be achieved through desymmetrization. nih.govrsc.org This might involve starting with a symmetric biaryl dialdehyde (B1249045) and using a chiral catalyst to selectively react with one of the two aldehyde groups, thereby establishing the axial chirality. nih.govrsc.org

Advanced Spectroscopic and Analytical Investigations of Derivatives and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Compounds

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds like 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde. weebly.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comomicsonline.org While 1D NMR (¹H and ¹³C) offers primary structural information, complex molecules often exhibit overcrowded spectra, necessitating the use of 2D NMR experiments for complete assignment. weebly.comresearchgate.net

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aldehyde proton (CHO), the benzylic methylene (B1212753) protons (OCH₂Ph), and distinct sets of signals for the protons on the substituted benzaldehyde (B42025) ring, the benzyl (B1604629) group's phenyl ring, and the thienyl ring. Similarly, the ¹³C NMR spectrum would confirm the total number of unique carbon atoms in the molecule. emerypharma.com

Table 5.1: Expected ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups.

| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.9 - 10.1 (s, 1H) | ~191 - 193 |

| Benzylic (OCH₂) | ~5.1 - 5.3 (s, 2H) | ~70 - 72 |

| Benzaldehyde Ring | ~7.0 - 7.9 (m) | ~110 - 160 |

| Benzyl Ring | ~7.2 - 7.5 (m) | ~127 - 137 |

| Thienyl Ring | ~7.1 - 7.6 (m) | ~120 - 145 |

To resolve ambiguities and confirm the connectivity within complex structures, a combination of 1D and 2D NMR experiments is employed. weebly.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would be used to establish the connectivity between adjacent protons on the benzaldehyde and thienyl rings, helping to assign their specific positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It is highly sensitive and allows for the definitive assignment of carbon signals for all protonated carbons in the molecule. emerypharma.comcolumbia.edu For instance, the signal for the benzylic methylene protons would show a cross-peak with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). columbia.edu It is exceptionally powerful for piecing together the molecular skeleton. youtube.com For example, the aldehyde proton would be expected to show an HMBC correlation to the carbon of the benzaldehyde ring to which the aldehyde group is attached. Similarly, the benzylic protons would show correlations to the oxygen-bearing carbon of the benzaldehyde ring and the ipso-carbon of the benzyl group's phenyl ring, confirming the ether linkage. emerypharma.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Products

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. docbrown.info Upon ionization, the this compound molecule would form a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) would confirm the molecular formula. The molecular weight of the parent compound, C₁₈H₁₄O₂S, is 306.37 g/mol .

The fragmentation pattern provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-O bond, which is a common and facile fragmentation pathway for benzyl ethers. This would lead to the formation of a stable tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91 and a corresponding [M-91]⁺ fragment. Other expected fragmentations include the loss of the aldehyde group's hydrogen (M-1) or the entire CHO group (M-29). docbrown.info

Table 5.2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 306 | [C₁₈H₁₄O₂S]⁺ | Molecular Ion [M]⁺ |

| 215 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 187 | [M - C₇H₇ - CO]⁺ | Loss of benzyl group and carbon monoxide |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net The IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. docbrown.inforesearchgate.net The C-O-C stretching vibration of the benzyl ether would appear in the 1200-1250 cm⁻¹ region. orientjchem.org Absorptions corresponding to C-H bonds on the aromatic and thienyl rings would be found above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as two weaker bands between 2700 and 2900 cm⁻¹. docbrown.info

Table 5.3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aldehyde (C-H) | Stretching | 2700 - 2900 (two bands) |

| Aromatic/Thienyl (C-H) | Stretching | 3000 - 3100 |

| Ether (Ar-O-CH₂) | Asymmetric Stretching | 1200 - 1250 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov For a molecule like this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the connectivity and stereochemistry.

Furthermore, it would reveal details about the intermolecular interactions, such as π–π stacking or C–H⋯O hydrogen bonds, which govern the packing of the molecules in the crystal lattice. nih.gov Analysis of related substituted benzaldehyde derivatives often shows non-planar layered structures in the solid state, and similar features could be anticipated for this compound. nih.gov

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Properties

Without dedicated computational studies on "2-(Benzyloxy)-4-(3-thienyl)benzaldehyde," a thorough and factual article meeting the user's instructions cannot be constructed.

Potential Applications and Functionalization in Non Clinical Research Fields

2-(Benzyloxy)-4-(3-thienyl)benzaldehyde as a Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable intermediate and a precursor for constructing a diverse array of organic molecules. Its aldehyde functionality is a key reactive site, enabling its participation in a wide range of chemical transformations.

The strategic placement of the aldehyde, benzyloxy, and thienyl groups on the benzene (B151609) ring makes this compound an ideal starting material for the synthesis of complex heterocyclic systems. The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases and α,β-unsaturated carbonyl compounds, respectively. These intermediates can then participate in intramolecular cyclization reactions to yield a variety of heterocyclic scaffolds.

For instance, the reaction of a substituted benzaldehyde (B42025) with an appropriate amine can lead to the formation of quinoline (B57606) derivatives, which are important structural motifs in many biologically active compounds. researchgate.net The presence of the thienyl group, a five-membered aromatic ring containing a sulfur atom, introduces further possibilities for creating novel fused heterocyclic systems with unique electronic and photophysical properties.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and improving atom economy. tcichemicals.com Benzaldehyde and its derivatives are frequently employed as key components in a variety of MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. tcichemicals.comresearchgate.net

The aldehyde functionality of this compound makes it a suitable candidate for participation in these powerful synthetic transformations. For example, in a Biginelli-type reaction, it could react with a β-ketoester and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities. Similarly, its use in the Hantzsch pyridine (B92270) synthesis could lead to the formation of highly substituted dihydropyridines. The benzyloxy and thienyl substituents would be incorporated into the final heterocyclic product, allowing for the fine-tuning of its steric and electronic properties. The synthesis of phosphinoyl functionalized isoquinolines and isoindolines has been demonstrated through a multicomponent reaction involving 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, highlighting the versatility of substituted benzaldehydes in generating complex molecular architectures. rsc.org

Exploration in Advanced Materials Science and Organic Electronics

The unique combination of aromatic and heteroaromatic rings in this compound makes it an attractive candidate for the development of novel organic materials with tailored electronic and optical properties.

The aldehyde group of this compound can be utilized in various polymerization reactions to create functional polymers. For instance, it can undergo condensation polymerization with other suitable monomers to produce polyesters, polyamides, or polyimides. The incorporation of the thienyl and benzyloxy groups into the polymer backbone would significantly influence the material's properties, such as its solubility, thermal stability, and charge transport characteristics.

Furthermore, the aldehyde can be converted into other polymerizable groups, such as a vinyl or an acetylene (B1199291) group, through standard organic transformations. The resulting monomers could then be subjected to addition polymerization techniques, like free-radical or controlled radical polymerization, to yield polymers with well-defined molecular weights and architectures. Benzaldehyde derivatives have been shown to act as organic catalysts in the photo-induced controlled radical polymerization of methacrylates. rsc.org The synthesis of novel ring-substituted 2-methoxyethyl phenylcyanoacrylates from various benzaldehydes and their subsequent copolymerization with styrene (B11656) demonstrates the utility of benzaldehyde derivatives in creating functional polymers. chemrxiv.org

The extended π-conjugated system, encompassing the phenyl, thienyl, and benzyloxy groups, suggests that this compound and its derivatives could possess interesting photophysical properties. Thiophene-containing organic molecules are widely used in organic electronics due to their excellent charge-transporting capabilities and tunable electronic energy levels. mdpi.comresearchgate.net

This compound could serve as a building block for the synthesis of larger, more conjugated molecules or polymers for use as active materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net In OLEDs, such materials could function as emissive layers or charge-transporting layers. In OPVs, they could act as the electron-donating or electron-accepting component in the photoactive layer. The ability to modify the structure by altering the substituents on the aromatic rings provides a pathway to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. The synthesis of conjugated copolymers based on dialkoxynaphthalene and thiophene (B33073) units for use in organic solar cells highlights the potential of such building blocks in organic electronics. nih.gov

The presence of multiple functional groups in this compound, including the aldehyde, the ether linkage of the benzyloxy group, and the sulfur atom of the thienyl ring, allows for its participation in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions are the foundation of supramolecular chemistry, which focuses on the design and synthesis of large, well-organized molecular assemblies.

This compound could be used as a "guest" molecule to be encapsulated within a larger "host" molecule, or it could self-assemble into well-defined supramolecular structures, such as liquid crystals or organogels. The formation of such ordered structures is often accompanied by the emergence of novel material properties that are not present in the individual molecules. The study of the essentially planar conformation of 4-(benzyloxy)benzaldehyde, stabilized by weak intermolecular C-H···O contacts, provides insight into the potential for such molecules to form ordered structures. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the potential applications and functionalization of the chemical compound This compound in the following non-clinical research fields:

Applications in Analytical Chemistry (e.g., derivatizing agents)

Extensive searches for research findings, data, or publications detailing the use of "this compound" as a research probe, ligand for receptor or enzyme studies, its role in catalysis, or its application as an analytical derivatizing agent did not yield any relevant results.

Therefore, the generation of an article with detailed research findings and data tables for these specific topics is not possible at this time due to the absence of published data on this particular compound in these contexts.

Green Chemistry Principles and Sustainable Synthesis

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Reactions with poor atom economy generate significant waste, as many of the atoms from the starting materials become part of unwanted byproducts. primescholars.com For a synthesis to be considered green, it should be designed to maximize the incorporation of all materials used in the process into the final product. jocpr.com

The synthesis of 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde likely involves key steps such as a cross-coupling reaction (e.g., Suzuki coupling) to form the carbon-carbon bond between the benzaldehyde (B42025) and thienyl rings, and an etherification reaction (e.g., Williamson ether synthesis) to introduce the benzyloxy group. While addition reactions can theoretically achieve 100% atom economy, substitution and elimination reactions are often less efficient. jocpr.comprimescholars.com For example, a Williamson ether synthesis to form the benzyl (B1604629) ether would produce a salt byproduct, lowering the atom economy.

Maximizing reaction efficiency, measured by the chemical yield, is also critical. High-yield reactions ensure that the maximum amount of product is obtained from the reactants, reducing the waste generated per unit of product. A protocol that achieves a high yield under optimized conditions is inherently more sustainable. For instance, developing a process with a 96% yield demonstrates high atom efficiency and carbon efficiency. rsc.org

Table 1: Comparison of Reaction Types and Atom Economy This table provides a general comparison of how different reaction types, potentially used in the synthesis of this compound, align with the principle of atom economy.

| Reaction Type | General Transformation | Atom Economy | Example Application in Synthesis |

|---|---|---|---|

| Addition | A + B → C | Excellent (often 100%) | Catalytic hydrogenation for deprotection. jocpr.com |

| Rearrangement | A → B | Excellent (100%) | Benzilic acid rearrangement. jocpr.com |

| Substitution | A + B → C + D | Moderate to Poor | Williamson ether synthesis for the benzyloxy group. organic-chemistry.org |

| Coupling | A + B → C + D | Moderate | Suzuki or Stille coupling for the thienyl group. |

Use of Safer Solvents and Auxiliaries in Synthesis

In the synthesis of related benzaldehyde derivatives, various solvents have been employed, including toluene, ethanol, and dimethylformamide (DMF). google.comnih.govnih.gov While effective, some of these, like DMF, are under scrutiny for their toxicity. Safer alternatives include water, supercritical fluids, or bio-based solvents like ethanol. orientjchem.org Microwave-assisted syntheses have been successfully performed in solvents like DMF or even under solvent-free conditions, reducing environmental hazards. bepls.comresearchgate.net The use of recyclable and non-toxic bases, such as potassium carbonate, is also preferable to more hazardous reagents. nih.gov

Table 2: Classification of Solvents for Chemical Synthesis This table classifies common organic solvents based on their environmental, health, and safety profiles, providing a guide for greener choices in synthesizing compounds like this compound.

| Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Preferred | Water, Ethanol, Methanol, Acetone | Low toxicity, biodegradable, renewable sources. |

| Usable | Toluene, Acetonitrile, Dichloromethane | Useful but with known health or environmental issues; should be minimized and recycled. |

| Undesirable | Benzene (B151609), Carbon Tetrachloride, Dioxane, DMF | High toxicity, carcinogenic, or significant environmental hazards. |

Development of Environmentally Benign Catalytic Systems

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. The development of efficient and environmentally benign catalytic systems is a cornerstone of green chemistry. researchgate.net Heterogeneous catalysts are particularly attractive because they are easily separated from the reaction mixture, facilitating product purification and catalyst recycling, which satisfies key green chemistry requirements. researchgate.netsust.edu

The synthesis of this compound would likely rely on a palladium-catalyzed cross-coupling reaction. While effective, homogeneous palladium catalysts can be difficult to recover and may lead to product contamination. A greener approach involves using supported catalysts, such as palladium on charcoal (Pd/C) for hydrogenations or nano-gold catalysts supported on metal oxides for oxidations. organic-chemistry.orgrsc.orgresearchgate.net Research into heteropolyacids (HPAs) as solid acid catalysts also presents a promising, non-corrosive, and recyclable alternative for various organic transformations. researchgate.netsust.edu The use of hindered, recyclable bases like 1,4-diazabicyclo[2.2.2]-octane (DABCO) has also been shown to be an eco-friendly choice that can improve yields and reduce reaction times. bepls.com

Energy Efficiency in Synthesis (e.g., Microwave-Assisted Reactions)

Energy requirements are a significant consideration for the environmental and economic cost of chemical processes. Green chemistry aims to conduct syntheses at ambient temperature and pressure whenever possible. When energy input is necessary, alternative energy sources like microwave irradiation can offer substantial benefits over conventional heating methods. nih.gov

Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to significantly shorter reaction times—minutes instead of hours. nih.govnih.gov This rapid heating can also improve product yields and reduce the formation of side products. bepls.comresearchgate.net Numerous syntheses of heterocyclic compounds, which share structural motifs with the target molecule, have demonstrated the efficiency of microwave irradiation. nih.govbepls.comnih.gov For example, the synthesis of a benazepril (B1667978) intermediate was significantly faster using microwave irradiation compared to conventional thermal methods. nih.gov This technology presents a clear path toward improving the energy efficiency of the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis This table illustrates the typical advantages of microwave irradiation over conventional heating, based on findings for related heterocyclic syntheses.

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Hours to days nih.gov | Minutes nih.govbepls.com | Significant rate acceleration. nih.gov |

| Energy Input | Prolonged, often inefficient heating (e.g., oil bath). | Direct, rapid heating of polar molecules. | Higher energy efficiency. |

| Product Yield | Variable, can be lower due to side reactions. | Often excellent yields researchgate.netnih.gov | Improved efficiency and purity. |

| Conditions | Can require more drastic conditions. nih.gov | Often proceeds under milder conditions. researchgate.net | Enhanced safety and selectivity. |

Waste Prevention and Minimization Strategies

The first principle of green chemistry is to prevent waste rather than treating or cleaning it up after it has been created. This principle encompasses many of the others. Strategies for waste minimization in the synthesis of this compound include designing a synthetic route with maximum atom economy, thereby reducing byproducts. jocpr.comprimescholars.com

Using catalytic rather than stoichiometric reagents is a fundamental strategy for waste prevention. researchgate.net Furthermore, minimizing the use of solvents or employing recyclable, benign solvents reduces a major source of chemical waste. google.com Designing multi-component, one-pot reactions where reactants are sequentially added to a single reactor can eliminate the need for intermediate purification steps, saving solvents, energy, and preventing material loss. bepls.com A synthetic plan that avoids column chromatography for purification by designing reactions that yield pure products upon simple filtration or crystallization is also highly desirable as it drastically reduces solvent waste. rsc.orggoogle.com

Reduction of Derivatives and Protecting Groups

Table 4: The Benzyl Group as a Hydroxyl Protecting Group This table outlines the reagents and implications of using the benzyl group for protection, a feature present in the target molecule.

| Stage | Common Reagent(s) | Byproducts | Green Chemistry Implications |

|---|---|---|---|

| Protection | Benzyl bromide (BnBr), NaH or K2CO3 organic-chemistry.org | NaBr or KBr, H2O | Use of hazardous reagents (NaH), generation of salt waste. |

| Deprotection | H2, Palladium on Carbon (Pd/C) organic-chemistry.org | Toluene | Adds a step, requires a precious metal catalyst, generates an organic byproduct. |

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary route to 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde is envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established method for forming carbon-carbon bonds is ideally suited for connecting the two key fragments of the molecule. tcichemicals.com

The proposed synthesis would involve the reaction of 2-(Benzyloxy)-4-bromobenzaldehyde with 3-thienylboronic acid . The commercial availability of 2-(Benzyloxy)-4-bromobenzaldehyde provides a convenient starting point for this synthetic strategy. The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups, making it compatible with the aldehyde and benzyloxy moieties present in the starting material. tcichemicals.com

| Precursor 1 | Precursor 2 | Reaction Type | Key Considerations |

| 2-(Benzyloxy)-4-bromobenzaldehyde | 3-Thienylboronic acid | Suzuki-Miyaura Cross-Coupling | Catalyst/ligand selection, prevention of protodeboronation of the boronic acid. |

Expansion of Reactivity Profiles for New Chemical Transformations

The reactivity of this compound is largely dictated by the aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations. The electronic nature of the substituents on the benzene (B151609) ring significantly influences the reactivity of the aldehyde. The benzyloxy group at the ortho position is an electron-donating group, which can increase the electron density on the carbonyl carbon, potentially making it slightly less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). reddit.comaskfilo.comresearchgate.net Conversely, the bulky nature of the benzyloxy group could introduce steric hindrance, affecting the approach of reagents to the aldehyde. stackexchange.com

Future research will likely focus on exploring a variety of reactions at the aldehyde, including:

Oxidation: Conversion of the aldehyde to a carboxylic acid, opening up pathways to amides, esters, and other acid derivatives.

Reduction: Transformation of the aldehyde to a primary alcohol, which can be further functionalized.

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles to create secondary alcohols with increased molecular complexity.

Condensation Reactions: Formation of imines, oximes, and hydrazones, which can serve as intermediates for the synthesis of heterocyclic compounds.

Wittig and Related Reactions: Conversion of the aldehyde to alkenes, providing a route to stilbene-like structures.

Understanding the interplay between the electronic and steric effects of the benzyloxy and thienyl substituents will be crucial for predicting and controlling the outcomes of these transformations.

Advanced Computational Tools for Design and Prediction

Advanced computational tools, particularly Density Functional Theory (DFT), are expected to play a pivotal role in accelerating the research and development of this compound and its derivatives. mdpi.comresearchgate.net These methods can provide valuable insights into the molecule's structural, electronic, and reactive properties before engaging in extensive experimental work.

Key areas where computational chemistry will be impactful include:

Geometric and Electronic Structure Analysis: DFT calculations can predict the preferred conformation of the molecule, including the dihedral angles between the aromatic rings. This information is crucial for understanding steric effects and predicting how the molecule might interact with other molecules or biological targets. mdpi.com

Prediction of Spectroscopic Properties: Computational models can simulate spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds.

Reaction Mechanism and Reactivity Prediction: By modeling reaction pathways, computational tools can help elucidate the mechanisms of synthetic transformations and predict the regioselectivity and stereoselectivity of reactions. This can guide the optimization of reaction conditions to favor the desired product.

Design of Derivatives with Tailored Properties: In silico screening of virtual libraries of derivatives can be used to identify candidates with specific electronic or steric properties for various applications. For instance, the effect of different substituents on the thienyl or benzyl (B1604629) rings could be systematically evaluated to tune the molecule's properties. researchgate.net

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis and optimization of this compound and its derivatives are well-suited for integration with modern automated synthesis and flow chemistry platforms. researchgate.netresearchgate.netwhiterose.ac.uk These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly screen a large number of reaction conditions. rsc.orgacs.org

For the key Suzuki-Miyaura coupling step, an automated flow chemistry platform could be employed to systematically vary parameters such as catalyst loading, ligand identity, base concentration, temperature, and residence time. researchgate.netresearchgate.net This high-throughput experimentation approach would allow for the rapid identification of optimal reaction conditions, leading to higher yields and purity in a shorter amount of time compared to manual optimization. rsc.org

The benefits of this approach include:

Rapid Optimization: Automated systems can perform hundreds of experiments in the time it would take to perform a handful of manual experiments.

Precise Control: Flow reactors offer superior control over reaction parameters, leading to more reproducible results.

Enhanced Safety: Performing reactions in a closed, automated system can minimize exposure to hazardous reagents.

Scalability: Conditions optimized on a small-scale flow system can often be readily scaled up for the production of larger quantities of the compound.

Exploration in Niche High-Technology Fields Beyond Traditional Applications

While the initial focus of research on this compound may be on its synthetic utility, its unique molecular structure suggests potential applications in a variety of high-technology fields. The combination of a biaryl structure with a reactive aldehyde functionality makes it an intriguing candidate for the development of advanced materials and functional molecules. researchgate.net

Potential areas of exploration include:

Organic Electronics: Thiophene-containing organic molecules are known for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The biaryl core of this molecule could serve as a building block for novel conjugated materials with tailored electronic and photophysical properties.

Sensors: The aldehyde group can be functionalized to create receptors for specific analytes. The fluorescence or electrochemical properties of the thienyl-biphenyl core could be modulated upon binding of a target molecule, forming the basis for a chemical sensor.

Functional Dyes and Pigments: The extended π-system of the molecule suggests that it may possess interesting photophysical properties. Further derivatization could lead to the development of novel dyes with applications in areas such as imaging and materials science.

Liquid Crystals: Biaryl structures are common motifs in liquid crystalline materials. tcichemicals.com By modifying the substituents on the aromatic rings, it may be possible to design derivatives of this compound that exhibit liquid crystalline phases.

The exploration of these niche applications will require a multidisciplinary approach, combining synthetic chemistry with materials science, physics, and engineering.

Q & A

Basic: What are the optimized synthetic routes for 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde?

Methodological Answer:

A standard approach involves nucleophilic aromatic substitution followed by cross-coupling reactions :

Benzyloxy introduction : React 4-hydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol, reflux for 14 hours) to form 4-(benzyloxy)benzaldehyde .

Thienyl incorporation : Use Suzuki-Miyaura coupling to introduce the 3-thienyl group at the 4-position. This requires a palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid derivative of 3-thiophene, and anhydrous conditions in THF .

Key validation : Monitor reaction progress via TLC and confirm product purity by NMR (¹H/¹³C) and HRMS.

Advanced: How can computational modeling elucidate electronic effects of substituents on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of the benzyloxy and thienyl groups. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Charge distribution analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for further functionalization .

- Transition state modeling : Simulate reaction pathways (e.g., aldol condensations) to predict regioselectivity in multi-step syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the benzyloxy group (δ 4.8–5.2 ppm for CH₂) and aldehyde proton (δ ~10 ppm). Thienyl protons appear as distinct multiplets (δ 6.8–7.5 ppm) .

- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) to correlate structure with reactivity .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Combine NMR, IR, and MS with X-ray diffraction to confirm bond connectivity. For example, conflicting NOESY signals may arise from dynamic conformational changes—use variable-temperature NMR to assess .

- Isotopic labeling : Synthesize deuterated analogs (e.g., aldehyde-α-d₁) to simplify splitting patterns in crowded NMR regions .

- Computational NMR prediction : Tools like ACD/Labs or MestReNova can simulate spectra for comparison with experimental data .

Advanced: How to design derivatives for enhanced biological activity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the thienyl group with electron-deficient heterocycles (e.g., pyridyl) to modulate π-π stacking in enzyme binding pockets. Assess cytotoxicity via MTT assays .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetals) to improve bioavailability. Validate stability in simulated physiological conditions (pH 7.4 buffer, 37°C) .

- Molecular docking : Screen derivatives against target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina. Prioritize candidates with favorable binding energies (< -8 kcal/mol) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Over-oxidation of aldehyde : Use inert atmosphere (N₂/Ar) and low-temperature conditions during reactions involving oxidizing agents.

- Thienyl coupling inefficiency : Optimize catalyst loading (1–5 mol% Pd) and ligand choice (e.g., SPhos for sterically hindered substrates) .

- Benzyl group cleavage : Avoid strong acids; employ TFA for selective deprotection if needed .

Advanced: How to analyze non-covalent interactions influencing crystal packing?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular interactions (C-H⋯O, π-π stacking) using CrystalExplorer. For example, weak hydrogen bonds (2.5–3.0 Å) stabilize the lattice in 4-(benzyloxy)benzaldehyde derivatives .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density. Higher melting points (>150°C) suggest stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.